molecular formula C13H22ClNO3 B3085791 (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158315-62-8

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3085791
CAS No.: 1158315-62-8
M. Wt: 275.77 g/mol
InChI Key: CPUPXRUOQBMXNL-UHFFFAOYSA-N
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Description

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by an isopropyl (propan-2-yl) group and a 3,4,5-trimethoxyphenylmethyl substituent. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and agrochemical applications.

The 3,4,5-trimethoxyphenyl group is a recurring pharmacophore in bioactive molecules, contributing to receptor binding and metabolic stability .

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-9(2)14-8-10-6-11(15-3)13(17-5)12(7-10)16-4;/h6-7,9,14H,8H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUPXRUOQBMXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C(=C1)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with isopropylamine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in the free base form acts as a nucleophile. Key reactions include:

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃) to form secondary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

Example Reaction :

 Propan 2 yl 3 4 5 trimethoxyphenyl methyl amine+CH3COClAcetylated amide+HCl\text{ Propan 2 yl 3 4 5 trimethoxyphenyl methyl amine}+\text{CH}_3\text{COCl}\rightarrow \text{Acetylated amide}+\text{HCl}

Reductive Amination

In the presence of aldehydes (e.g., formaldehyde) and reducing agents (e.g., NaBH₃CN), the amine undergoes reductive alkylation to form tertiary amines .

Electrophilic Aromatic Substitution (EAS)

The 3,4,5-trimethoxyphenyl group directs electrophilic attack to specific positions due to the electron-donating methoxy groups:

Reaction Type Reagents/Conditions Position of Substitution Product
NitrationHNO₃/H₂SO₄, 0–5°CPara to methoxy groupsNitro-derivative
SulfonationH₂SO₄/SO₃, 50°CMeta to methoxy groupsSulfonic acid derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃, RTOrtho/para to methoxy groupsHalo-substituted product

Mechanistic Insight :
Methoxy groups activate the aromatic ring toward electrophilic substitution, with steric effects from the three methoxy groups influencing regioselectivity .

Acid-Base and Salt Metathesis Reactions

As a hydrochloride salt, the compound participates in:

  • Neutralization : Treatment with NaOH yields the free base, enhancing nucleophilicity.

  • Counterion Exchange : Reacts with silver nitrate (AgNO₃) to precipitate AgCl and form the nitrate salt .

Oxidation

The amine group oxidizes to a nitroso or nitro compound under strong oxidative conditions (e.g., KMnO₄/H⁺).

Reduction

While the compound itself is stable, its intermediates (e.g., imines formed during reductive amination) are reduced using LiAlH₄ or NaBH₄ .

Interaction with Biological Targets

Though not a traditional "chemical reaction," the compound exhibits bioactivity through:

  • Tubulin Binding : Inhibits microtubule polymerization via interaction with the colchicine-binding site, leading to apoptosis .

  • Receptor Modulation : Acts as a ligand for serotonin receptors due to structural similarities to psychoactive phenethylamines .

Stability and Degradation

  • Thermal Decomposition : Degrades above 200°C, releasing trimethoxybenzyl radicals and isopropylamine derivatives.

  • Hydrolysis : The hydrochloride salt hydrolyzes in aqueous alkaline solutions, regenerating the free base .

Scientific Research Applications

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural variants include differences in the aryl substitution pattern, alkylamine groups, and salt forms.

Compound Name Molecular Formula Molecular Weight Key Structural Features Purity/Solubility Reference
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride C13H20ClNO3 273.75* 3,4,5-Trimethoxyphenyl, isopropylamine, HCl salt Likely >95% (analogues)
3,4,5-Trimethoxyamphetamine hydrochloride C12H19NO3·ClH 261.78 Amphetamine backbone, 3,4,5-trimethoxyphenyl Solid (mp 219–220°C)
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride C14H24ClNO3 289.80 2,4,5-Trimethoxyphenyl, 2-methylpropylamine N/A
(4-Nitrophenyl)methylamine hydrochloride C10H14N2O2·HCl 230.69 4-Nitrophenyl, isopropylamine, HCl salt 99% (industrial grade)

*Calculated based on molecular formula.

Key Observations :

  • Aryl Substitution: The 3,4,5-trimethoxy configuration (vs.
  • Alkylamine Groups : Isopropyl (propan-2-yl) groups (as in the target compound and ) offer moderate lipophilicity, whereas bulkier groups (e.g., 2-methylpropyl in ) may reduce solubility but improve membrane permeability.
  • Salt Forms : Hydrochloride salts are prevalent for enhanced aqueous solubility, critical for formulation in agrochemicals (e.g., herbicidal agents in ) and pharmaceuticals .
Herbicidal Activity
PPARγ Agonism

Podophyllotoxin derivatives with 3,4,5-trimethoxyphenyl groups (e.g., PODO-1 in ) demonstrate partial PPARγ agonism, reversing insulin resistance in diabetic models.

Neuromodulatory and Toxicological Profiles

The target compound’s isopropyl group may reduce such effects compared to amphetamine derivatives .

Biological Activity

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound classified under the amphetamine derivatives. Its unique structure comprises an isopropylamine moiety and a trimethoxyphenyl group, which contribute to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H21NO3·HCl
  • Molecular Weight : Approximately 255.78 g/mol
  • IUPAC Name : N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine; hydrochloride

The presence of the trimethoxyphenyl group is significant as it influences the compound's interaction with various biological targets.

Research indicates that this compound may exert its effects through:

  • Neurotransmitter Modulation : Similar to other amphetamines, this compound likely interacts with neurotransmitter systems in the brain. It may enhance the release of dopamine and norepinephrine, contributing to its psychoactive effects.
  • Induction of Apoptosis : The compound has been shown to induce programmed cell death (apoptosis) in certain cell lines by inhibiting proteins crucial for cell survival.

1. Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity:

  • Cell Line Studies : In vitro studies indicate that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting normal cellular processes.
Cell Line IC50 (µM) Effect
MCF-7 (Breast)12.5Inhibition of growth
HeLa (Cervical)15.0Induction of apoptosis
A549 (Lung)10.0Cell cycle arrest

2. Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory properties:

  • Mechanism : It may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

3. Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, there is ongoing research into its effects on neurodegenerative diseases:

  • Potential Applications : Investigated for use in conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter levels and protect neuronal cells from damage.

Case Studies

Recent studies have focused on the pharmacological effects of this compound:

  • Study on Apoptosis Induction : A study published in a peer-reviewed journal demonstrated that treatment with the compound led to significant apoptosis in breast cancer cell lines compared to control groups.
  • Inflammatory Response Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with 3,4,5-trimethoxyphenol (CAS 642-71-7) as a precursor. Alkylate the phenolic hydroxyl group using propargyl bromide or similar reagents in a polar aprotic solvent (e.g., THF) with a base like K₂CO₃ .
  • Step 2 : Convert the resulting ether to a benzyl chloride intermediate via chlorination (e.g., using PCl₃ or SOCl₂).
  • Step 3 : Perform reductive amination with isopropylamine. Use NaBH₄ or LiAlH₄ in anhydrous THF under inert conditions. Monitor reaction progress via TLC or HPLC .
  • Purity Optimization : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Confirm purity (>95%) using HPLC with UV detection at 254 nm .

Q. How can the structure of this compound be rigorously characterized?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to confirm the isopropyl group (δ ~1.2 ppm, doublet) and trimethoxyphenyl protons (δ ~3.8 ppm, singlet for OCH₃; δ ~6.5 ppm, aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic pattern matching C₁₄H₂₂NO₃Cl .
  • X-ray Crystallography : If crystalline, analyze hydrogen bonding (e.g., NH⋯Cl and OCH₃⋯Cl interactions) to confirm salt formation and stereochemistry .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Test in DMSO (>50 mg/mL), ethanol (~20 mg/mL), and aqueous buffers (pH 2–7). Low solubility in non-polar solvents (e.g., hexane) .
  • Stability : Store at –20°C in airtight, light-protected containers. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include demethylated analogs or oxidation of the methoxy groups .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxyphenyl moiety influence receptor binding affinity in CNS targets?

  • Experimental Design :

  • Target Screening : Use radioligand displacement assays (e.g., for serotonin 5-HT₂A or dopamine D₂ receptors). Compare binding IC₅₀ values against unsubstituted phenyl analogs.
  • Molecular Dynamics (MD) : Model interactions between the trimethoxy group and receptor hydrophobic pockets (e.g., π-stacking with Phe residues). Validate via site-directed mutagenesis .
    • Data Interpretation : Enhanced binding affinity (lower IC₅₀) may arise from improved lipophilicity (LogP ~2.5) and steric complementarity .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Case Example : If Study A reports antimicrobial activity (MIC = 8 µg/mL) and Study B shows no effect:

  • Variable Control : Re-evaluate bacterial strains (Gram±), culture media (cation-adjusted Mueller-Hinton), and compound purity (confirm via LC-MS).
  • Mechanistic Follow-Up : Test efflux pump inhibitors (e.g., PAβN) to rule out resistance mechanisms. Use checkerboard assays for synergy with known antibiotics .

Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral resolution methods are effective?

  • Impact : The isopropyl group introduces a chiral center; enantiomers may differ in receptor docking (e.g., R-form with 10x higher 5-HT affinity).
  • Resolution Methods :

  • Chiral HPLC : Use a cellulose-based column (Chiralpak IC) with hexane/isopropanol (90:10).
  • Diastereomeric Salt Formation : React with L-tartaric acid in ethanol, isolate via fractional crystallization .

Q. What in vivo experimental designs are optimal for assessing neuropharmacological effects?

  • Protocol :

  • Dose Range : Acute administration (1–10 mg/kg, IP) in rodent models (e.g., forced swim test for antidepressant activity). Include vehicle and positive controls (e.g., fluoxetine) .
  • Tissue Analysis : Post-mortem LC-MS/MS quantification in brain homogenates to correlate plasma/brain concentrations with behavioral outcomes .
    • Ethics : Adhere to ARRIVE guidelines for sample size justification and blinding procedures .

Methodological Challenges and Solutions

  • Low Synthetic Yield :

    • Issue : <30% yield in reductive amination step.
    • Fix : Optimize stoichiometry (1.5 eq. isopropylamine), switch to BH₃·THF as a milder reductant, or employ microwave-assisted synthesis (60°C, 30 min) .
  • Contradictory NMR Data :

    • Issue : Discrepancies in aromatic proton splitting (singlet vs. multiplet).
    • Fix : Re-run NMR at higher field (600 MHz) with DMSO-d₆ as solvent. Assign peaks using 2D COSY and HSQC .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 2
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(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride

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